N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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Overview
Description
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a piperidine ring fused to a quinoxaline moiety, with a tert-butyl group attached to the nitrogen atom. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of Liproxstatin-1, also known as N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine, is the process of ferroptosis . Ferroptosis is a form of regulated cell death characterized by excessive iron accumulation and uncontrollable lipid peroxidation . This compound acts as a potent inhibitor of ferroptosis .
Mode of Action
Liproxstatin-1 interacts with its targets by inhibiting the process of ferroptosis . It suppresses ferroptosis in a dose-dependent manner, displaying potent inhibition against ferroptosis-inducing agents . The compound’s interaction with its targets results in the prevention of cell death induced by pro-PANoptosis molecules upon lipid stress .
Biochemical Pathways
The compound affects the biochemical pathways involved in ferroptosis. It blocks the ferroptosis markers ACSL4 and ALOX15 . Furthermore, Liproxstatin-1 treatment significantly reduces the liver levels of triglycerides and cholesterol, lipid peroxidation markers 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), and ameliorates the expression of lipid synthesis/oxidation genes (Pparα, Scd1, Fasn, Hmgcr and Cpt1a) .
Pharmacokinetics
The compound is used in in-vitro studies at nanomolar concentrations, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of Liproxstatin-1’s action include a significant reduction in the levels of renal iron in animal models . It also decreases the GSSG/GSH ratio, indicating a reduction in oxidative stress . At the cellular level, Liproxstatin-1 potently inhibits hepatic apoptosis, pyroptosis, and necroptosis .
Action Environment
The action of Liproxstatin-1 can be influenced by environmental factors such as the presence of ferroptosis-inducing agents and the overall cellular environment. For instance, in the presence of lipid stress, Liproxstatin-1 can prevent cell death induced by pro-PANoptosis molecules . The compound’s efficacy and stability may also be influenced by factors such as pH, temperature, and the presence of other compounds or enzymes in the environment.
Biochemical Analysis
Biochemical Properties
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine interacts with various enzymes and proteins in the cell. It is known to inhibit lipid peroxidation, a key process in the initiation of ferroptosis . The nature of these interactions is primarily inhibitory, preventing the biochemical reactions that lead to cell death .
Cellular Effects
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has profound effects on cellular processes. It influences cell function by inhibiting ferroptosis, thereby preventing cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are prone to ferroptosis .
Molecular Mechanism
The molecular mechanism of action of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves binding interactions with biomolecules involved in lipid peroxidation . By inhibiting this process, it prevents the accumulation of lipid peroxides that trigger ferroptosis . This can lead to changes in gene expression related to cell death and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can change over time. It has been observed to have a stable effect on inhibiting ferroptosis in cell culture experiments
Dosage Effects in Animal Models
The effects of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can vary with different dosages in animal models . While low doses can effectively inhibit ferroptosis and prevent cell death, high doses may have toxic or adverse effects
Metabolic Pathways
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is involved in the metabolic pathways related to lipid peroxidation and ferroptosis . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is likely to be influenced by its role in inhibiting lipid peroxidation . It may be localized to areas of the cell where lipid peroxidation occurs, such as the cell membrane or organelles with high lipid content
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the construction of the quinoxaline moiety. The tert-butyl group is introduced via alkylation reactions.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Construction of Quinoxaline Moiety: The quinoxaline ring is typically formed through condensation reactions involving o-phenylenediamine and diketones.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl nitrite, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite (TBN) in the presence of catalysts like FeCl3.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., tert-butyl chloride) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with different alkyl groups.
Scientific Research Applications
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butanesulfinamide: A chiral auxiliary used in asymmetric synthesis.
tert-Butyl 4-oxopiperidine-1-carboxylate: A compound with a similar piperidine ring structure.
N-tert-Butylacrylamide: A compound with a tert-butyl group attached to an amide.
Uniqueness
N-(tert-Butyl)-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is unique due to its spirocyclic structure, which imparts significant rigidity and three-dimensionality. This structural feature distinguishes it from other compounds with similar functional groups but different overall architectures.
Properties
IUPAC Name |
N-tert-butylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZONDARYJTXFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C1C2(CCNCC2)NC3=CC=CC=C3N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.